molecular formula C16H15ClFNO4S B3020854 Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate CAS No. 860609-48-9

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate

Cat. No.: B3020854
CAS No.: 860609-48-9
M. Wt: 371.81
InChI Key: KDBBSSJSKOYVOU-UHFFFAOYSA-N
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Description

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate (CAS 860609-48-9) is an ethyl ester derivative featuring a sulfonamide core. Its structure includes:

  • A 2-chloroanilino group (aromatic amine with a chlorine substituent at the ortho position).
  • A (4-fluorophenyl)sulfonyl moiety (sulfonyl bridge linked to a para-fluorinated benzene ring).
  • An ethyl acetate tail for enhanced solubility or metabolic stability.

This compound belongs to a class of sulfonamide derivatives, which are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

ethyl 2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S/c1-2-23-16(20)11-19(15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBBSSJSKOYVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves a multi-step process. One common method starts with the reaction of 2-chloro-4-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a sulfonyl chloride derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate (CAS 339275-79-5)
  • Structural Differences: Chlorine at the para position on the anilino ring (vs. ortho in the target compound). 4-Chlorophenylsulfonyl group (vs. 4-fluorophenylsulfonyl).
  • Implications: Increased steric bulk and lipophilicity due to chlorine’s larger atomic radius and higher logP compared to fluorine. F .
2-Chloro-N-(4-fluorophenyl)acetamide
  • Structural Differences :
    • Simplified backbone lacking the sulfonyl bridge and ethyl ester .
  • Reduced metabolic stability due to the absence of an ester group, which is often hydrolyzed in vivo .

Functional Group Variations

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate (CAS 950901-74-3)
  • Structural Differences :
    • Carbothioyl (C=S) group replaces the sulfonyl (S=O) bridge.
  • Lower oxidative stability compared to sulfonamides .
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate Hydrochloride (CAS 1135028-80-6)
  • Structural Differences: Methylamino group replaces the sulfonylanilino moiety.
  • Loss of sulfonyl’s hydrogen-bond acceptor capacity, affecting target binding .

Complex Derivatives with Additional Substituents

[2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate (CAS 745062-51-5)
  • Structural Differences: Trifluoromethyl group on the anilino ring. Sulfamoyl benzoate ester tail.
  • Implications :
    • Enhanced electron-withdrawing effects and metabolic resistance from CF₃.
    • Broader steric profile due to the benzoate extension .

Research Implications

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents modulate electronic effects, influencing reactivity and target interactions.
  • Sulfonyl vs. Carbothioyl : Sulfonyl derivatives exhibit superior oxidative stability, while carbothioyl analogs may serve as protease inhibitors or chelators.
  • Ester vs. Amide Tails : Ethyl esters enhance solubility but may introduce metabolic liabilities compared to amides.

Biological Activity

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate, with the CAS number 860609-48-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClFNO4SC_{16}H_{15}ClFNO_4S with a molecular weight of approximately 371.81 g/mol. The structural configuration includes a chloro group, a fluorophenyl group, and a sulfonyl group attached to an aniline moiety, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available aniline derivatives and chloroacetic acid.
  • Chlorination : Introduction of the chloro group via chlorination reactions.
  • Coupling Reaction : The chlorinated aniline is coupled with ethyl acetate under basic conditions to yield the final product.
  • Purification : The compound is purified through recrystallization or chromatography.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing sulfonamide groups exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study by Khalil et al. (2003) demonstrated that sulfonamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Al-Khuzaie & Al-Majidi (2014) reported that sulfonamide derivatives exhibited potent antibacterial activity, suggesting that this compound may share this property.

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors due to the presence of the sulfonamide moiety, which can form strong interactions with active sites on target proteins.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObservations
AnticancerKhalil et al., 2003Significant cytotoxicity against cancer cell lines
AntimicrobialAl-Khuzaie & Al-Majidi, 2014Effective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionGursoy & Karal, 2003Possible inhibition of key metabolic enzymes

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